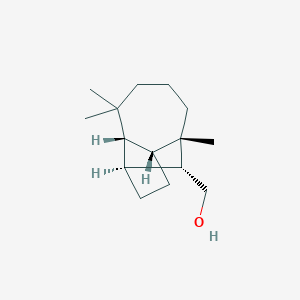

(-)-Isolongifolol

Description

Structure

2D Structure

Propriétés

IUPAC Name |

(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJHQHUOVIDRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2CO)CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-17-9 | |

| Record name | [1S-(1α,3aβ,4α,8aβ,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Natural Occurrence and Isolation Methodologies

Distribution in Botanical Species and Natural Matrices

(-)-Isolongifolol is a constituent of the essential oils of certain higher plants. florajournal.com Sesquiterpenes, the class of compounds to which this compound belongs, are common components in the essential oils extracted from families such as Myrtaceae, Lauraceae, Rutaceae, and Asteraceae. florajournal.com While specific quantitative data for this compound is often embedded within broader analyses of essential oil compositions, its relative, longifolol, has been identified in plants like Persicaria hydropiperoides, Persicaria minor, and Piper nigrum. nih.gov The occurrence of such sesquiterpenoids is significant as they contribute to the aromatic and biological properties of the oils. florajournal.com

Table 1: Botanical Sources of Related Sesquiterpenoids Note: This table includes sources for the closely related compound Longifolol, as specific plant sources for this compound are less commonly detailed in general literature.

| Botanical Species | Plant Part | Compound Identified |

| Persicaria hydropiperoides | Not Specified | Longifolol nih.gov |

| Persicaria minor | Not Specified | Longifolol nih.gov |

| Piper nigrum (Black Pepper) | Not Specified | Longifolol nih.gov |

| Juniperus species (Juniper) | Berries | Sesquiterpenes researchgate.net |

| Kaunia longipetiolata | Leaves | Sesquiterpenes mdpi.com |

The presence of this compound and related sesquiterpenoids in plants used in traditional medicine suggests its role, among other phytochemicals, in the therapeutic effects of these formulations. d-nb.info For instance, plants from the Senna and Neorautanenia genera, which are known to produce a variety of terpenoids, are used in traditional systems for treating conditions ranging from infections to inflammatory ailments. d-nb.info The crude extracts of such plants, often prepared as infusions or decoctions, would contain these sesquiterpenoid compounds. d-nb.info The use of these plants in traditional practices is rooted in the collective biological activity of their diverse chemical constituents, including terpenoids. nih.gov

Advanced Isolation and Purification Techniques for this compound

The isolation of this compound from its natural plant sources involves a multi-step process, beginning with the extraction of the essential oil from the plant matrix, followed by purification to separate the target compound from other components.

Steam distillation and hydrodistillation are the most conventional and widely used methods for extracting essential oils from plant materials. medicalterpenes.commdpi.comresearchgate.net

Hydrodistillation : In this method, the plant material is fully submerged in water, which is then boiled. The resulting steam, carrying the volatile essential oils, is cooled in a condenser, and the oil is separated from the water in a receiving vessel. medicalterpenes.com This technique is one of the oldest and simplest extraction methods. medicalterpenes.com

Steam Distillation : A more common industrial practice involves passing live steam through the plant material. mdpi.com The steam ruptures the plant's oil glands and volatilizes the essential oil components. The mixture of steam and oil vapor is then condensed and separated. youtube.com This method is advantageous as it avoids direct boiling of the plant material and can be performed at temperatures slightly below 100°C, which helps to prevent the degradation of heat-sensitive compounds like some sesquiterpenoids. youtube.com

Both methods are favored for their use of water as a safe, non-toxic solvent, which prevents contamination of the final product with organic residues. medicalterpenes.com However, they can be energy-intensive and the prolonged exposure to heat can potentially alter the chemical profile of some delicate compounds. medicalterpenes.com

Following the initial extraction of the essential oil, further purification is required to isolate this compound.

Fractional Distillation : This technique separates components of a liquid mixture based on differences in their boiling points. taylorandfrancis.com Since essential oils are complex mixtures of monoterpenes, sesquiterpenes, and other compounds with varying volatilities, fractional distillation can be employed to enrich certain fractions. taylorandfrancis.com For instance, sesquiterpenes can be separated from the more volatile monoterpenes. taylorandfrancis.com

Silica (B1680970) Gel Chromatography : Column chromatography is a cornerstone technique for the purification of individual phytochemicals. teledynelabs.comfractioncollector.info Silica gel is a highly porous and absorbent material that acts as the stationary phase. teledynelabs.comcolumn-chromatography.com A solution of the essential oil fraction is passed through a column packed with silica gel. Based on their polarity, different compounds travel through the column at different rates when a solvent (the mobile phase) is passed through. column-chromatography.com Since terpenes vary in polarity, this method allows for their effective separation. column-chromatography.com Non-polar compounds elute first, while more polar compounds are retained longer on the silica gel. rochester.edu By collecting the eluted solvent in different fractions, a pure or highly enriched sample of this compound can be obtained. fractioncollector.info

Modern "green" extraction techniques have been developed to improve efficiency, reduce solvent use, and better preserve the integrity of natural compounds.

Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov A substance becomes supercritical when it is heated and pressurized above its critical temperature and pressure, giving it properties of both a liquid and a gas. youtube.com Supercritical CO₂ is an excellent solvent for nonpolar compounds like sesquiterpenoids. nih.gov The process involves passing supercritical CO₂ through the ground plant material, where it dissolves the essential oils. youtube.com The pressure is then reduced in a separator vessel, causing the CO₂ to return to a gaseous state and release the extracted oil, which can be collected. youtube.com SFE is highly selective, non-toxic, and allows for easy removal of the solvent, yielding a very pure extract. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE) : UAE utilizes high-frequency sound waves (ultrasound) to enhance the extraction process. nih.gov The plant material is placed in a solvent, and the mixture is subjected to ultrasonic waves. This creates cavitation bubbles in the solvent; the formation and collapse of these bubbles near the plant cell walls generate powerful shockwaves and liquid jets. researchgate.net This mechanical effect disrupts the cell walls, increasing the penetration of the solvent into the plant matrix and facilitating the release of intracellular compounds into the solvent. mdpi.com UAE is known for its high efficiency, reduced extraction times, and lower energy consumption compared to conventional methods. nih.govmdpi.com

Table 2: Comparison of Isolation and Purification Techniques for Sesquiterpenoids

| Technique | Principle | Advantages | Disadvantages |

| Steam/Hydrodistillation | Extraction of volatile compounds using steam or boiling water. medicalterpenes.commdpi.com | Uses safe, non-toxic solvent (water); simple equipment. medicalterpenes.commdpi.com | High energy consumption; potential for thermal degradation of compounds. medicalterpenes.com |

| Fractional Distillation | Separation based on differences in boiling points of components in a liquid mixture. taylorandfrancis.com | Effective for separating compounds with different volatilities (e.g., monoterpenes from sesquiterpenes). taylorandfrancis.com | Requires compounds to be thermally stable; may not separate compounds with similar boiling points. |

| Silica Gel Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase (silica gel) based on polarity. teledynelabs.comcolumn-chromatography.com | High resolution for purifying individual compounds; versatile for various polarities. teledynelabs.comnih.gov | Can be time-consuming and requires significant amounts of solvents. fractioncollector.info |

| Supercritical Fluid Extraction (SFE) | Extraction using a solvent in a supercritical state (e.g., CO₂), which has unique solvating properties. nih.govyoutube.com | High selectivity; non-toxic; solvent is easily removed, yielding a pure extract. nih.govnih.gov | High initial equipment cost; less efficient for polar compounds without a co-solvent. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt plant cell walls and enhance mass transfer into a solvent. researchgate.netmdpi.com | Increased efficiency, reduced extraction time and solvent consumption; operates at lower temperatures. nih.govnih.gov | Potential for localized heating; may generate free radicals that could degrade some compounds. |

Quality Control Protocols for Natural Product Variability in this compound Samples

The quality control of this compound extracted from natural sources involves a multi-faceted approach that encompasses comprehensive chemical analysis to ensure the identity, purity, and consistency of the samples. This process relies heavily on advanced analytical techniques, primarily chromatography and spectroscopy, to create a detailed chemical fingerprint and to quantify the target compound while also identifying potential impurities.

Detailed Research Findings:

Research into the chemical composition of essential oils from various plants has provided insights into the natural occurrence and variability of this compound. For instance, studies on ginger (Zingiber officinale) have identified this compound as one of the many volatile compounds present. In one particular analysis of essential oil from oven-dried Chinese ginger, this compound was detected at a concentration of 6.53%. mdpi.com This highlights that the concentration of this compound can be influenced by factors such as the plant variety and the processing methods used. mdpi.com

The quality control of essential oils, which are complex mixtures of volatile compounds, necessitates robust analytical methods to ensure their authenticity and consistency. nih.govresearchgate.net Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and powerful technique for this purpose. nih.govresearchgate.net These methods allow for the separation, identification, and quantification of individual components within the essential oil, including this compound. researchgate.net

Furthermore, the concept of chromatographic fingerprinting is a cornerstone of herbal medicine standardization. utm.my This approach uses the entire chromatographic profile as a unique identifier for a specific plant extract, helping to manage batch-to-batch variability. For non-volatile components or for creating alternative analytical profiles, High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a widely used and validated technique. utm.mynih.govscielo.br

The validation of these analytical methods is crucial and is performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). scielo.bredu.krd Validation ensures that the analytical method is accurate, precise, linear, and robust for its intended purpose. edu.krd This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the target analyte.

Impurity profiling is another critical aspect of quality control. ufrgs.brresearchgate.net Using techniques like LC-MS and GC-MS, it is possible to detect, identify, and quantify impurities that may be present in the natural extract. ufrgs.brresearchgate.net These impurities can arise from the plant material itself (e.g., other related sesquiterpenoids) or be introduced during the extraction and purification process.

The following data tables provide examples of the types of protocols and parameters that are established during the development and validation of analytical methods for the quality control of this compound in natural product samples.

Interactive Data Tables:

Table 1: Example of a Validated GC-FID Method for Quantification of this compound

| Parameter | Specification | Finding |

| Chromatographic System | Gas Chromatograph with Flame Ionization Detector (GC-FID) | --- |

| Column | Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) | --- |

| Injector Temperature | 250 °C | --- |

| Detector Temperature | 280 °C | --- |

| Oven Temperature Program | Initial 60°C, ramp to 240°C at 3°C/min, hold for 10 min | --- |

| Carrier Gas | Helium or Hydrogen | --- |

| Linearity (r²) | ≥ 0.999 | Achieved over a concentration range of 1-100 µg/mL |

| Precision (RSD%) | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0% | Within acceptable limits |

| Accuracy (% Recovery) | 98.0 - 102.0% | Within acceptable limits |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined to be 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Determined to be 0.3 µg/mL |

Table 2: Example of an HPLC-DAD Method for Fingerprinting and Purity Assessment

| Parameter | Specification | Finding |

| Chromatographic System | High-Performance Liquid Chromatograph with Diode-Array Detector (HPLC-DAD) | --- |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | --- |

| Mobile Phase | Gradient of Acetonitrile and Water | Optimized for separation of this compound and related compounds |

| Flow Rate | 1.0 mL/min | --- |

| Column Temperature | 30 °C | --- |

| Detection Wavelength | 210 nm (for this compound) and full spectrum scan (200-400 nm) for fingerprinting | --- |

| Specificity | Peak purity analysis | No co-eluting peaks at the retention time of this compound |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates ≥ 2000 | Met requirements |

| Robustness | Variations in mobile phase composition, flow rate, and column temperature | Method found to be robust within specified variations |

Table 3: Quality Control Parameters for Raw Material and Final Extract

| Parameter | Test | Acceptance Criteria |

| Identification | GC-MS or HPLC-DAD | Retention time and mass spectrum/UV spectrum match with reference standard |

| Assay of this compound | Validated GC-FID or HPLC-DAD method | e.g., NLT 5.0% w/w in the essential oil |

| Impurity Profile | GC-MS or LC-MS | Specific known impurities below defined limits; total impurities not to exceed a certain percentage |

| Loss on Drying | Gravimetric method | NMT 5.0% |

| Residual Solvents | Headspace GC | Within ICH limits for the extraction solvent used |

| Heavy Metals | AAS or ICP-MS | Within pharmacopoeial limits (e.g., Pb, As, Hg, Cd) |

| Microbial Contamination | Plate count method | Total aerobic microbial count, total yeast and mold count within specified limits; absence of specific pathogens |

Strategies for the Chemical and Biocatalytic Synthesis of Isolongifolol

Total Synthesis Approaches to the Isolongifolol Core Structure

The creation of the complex, bridged ring system of the isolongifolol scaffold from basic starting materials requires sophisticated synthetic planning and execution. Over the years, chemists have devised multiple routes, evolving from pioneering efforts to more recent, highly efficient stereocontrolled methods.

Retrosynthetic Analysis of (-)-Isolongifolol

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inicj-e.org The process involves mentally deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. ias.ac.inicj-e.orgresearchgate.net This antithetic, or reverse-synthetic, approach helps to identify strategic bond disconnections and simplify the molecular complexity. researchgate.netamazonaws.com

For a bridged polycyclic compound like this compound, a primary retrosynthetic strategy involves disconnecting the maximally bridged ring (MBR) to simplify the molecule's topology. researchgate.net In the case of the closely related and emblematic sesquiterpenoid, longifolene (B8805489), E.J. Corey applied this "strategic bond disconnection" logic to devise a synthesis plan. researchgate.net This approach focuses on simplifying the complex ring system in a stepwise manner.

An alternative strategy retains the topological complexity of the bridged ring system. This approach seeks to utilize readily available, structurally related starting materials, such as camphor derivatives, and build upon their existing complex framework. researchgate.net This can significantly reduce the number of steps required to construct the core structure. A key bicyclization reaction, such as a formal (3 + 2) cycloaddition, has also been employed in the synthesis of the related longifolene, demonstrating another powerful retrosynthetic approach to this family of molecules. researchgate.net

Pioneering Total Synthesis Routes

The first total synthesis of (±)-longifolene, a direct precursor to the isolongifolol scaffold, was a landmark achievement in organic synthesis. One of the most notable early syntheses was developed by Johnson and coworkers. This route showcased a brilliant application of a polyene cyclization cascade, a biomimetic approach that mimics the natural formation of terpenes. Although long synthetic sequences were often required for the stepwise construction of the skeleton, these pioneering efforts established the feasibility of creating such complex natural products in the laboratory and laid the groundwork for future advancements. researchgate.netacs.org

Recent Advancements in Stereocontrolled Total Synthesis

Modern synthetic chemistry aims to achieve not only the correct connectivity of atoms but also precise control over their three-dimensional arrangement, a concept known as stereocontrol. Recent advancements in the synthesis of complex molecules like this compound focus on developing highly stereocontrolled and enantioselective routes. nih.govorganic-chemistry.org These methods often employ chiral catalysts or auxiliaries to ensure that the desired stereoisomer is formed with high selectivity. Such strategies are crucial for producing enantiomerically pure compounds, which is particularly important for applications in pharmacology and materials science. For instance, unified, enantioselective total syntheses of complex alkaloids have been developed that rely on the modular assembly of stereodefined building blocks, allowing for full stereochemical control at each newly formed stereocenter. nih.gov The application of such advanced strategies to the synthesis of this compound continues to be an active area of research.

Chemical Transformation Routes to this compound and its Precursors

An alternative to total synthesis is the chemical modification of readily available, structurally similar natural products. Longifolene, a major sesquiterpene hydrocarbon found in Indian turpentine oil from the Chirpine (Pinus longifolia), serves as an excellent starting material for the production of isolongifolene, the direct precursor to this compound. google.comgoogleapis.com

Isomerization Reactions of Longifolene to Isolongifolene

The transformation of longifolene to isolongifolene is a key industrial process, as isolongifolene and its derivatives are valuable raw materials in the fragrance and perfumery industries. researchgate.net This isomerization is typically achieved through an acid-catalyzed rearrangement. researchgate.net

Acid-Catalyzed Wagner-Meerwein Rearrangements

The isomerization of longifolene proceeds via a classic carbocation rearrangement known as the Wagner-Meerwein rearrangement. wikipedia.org This type of reaction involves a 1,2-migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent, electron-deficient carbon atom (a carbocation). wikipedia.orgmychemblog.com

The mechanism begins with the protonation of the exocyclic double bond of longifolene by an acid catalyst, which generates a tertiary carbocation intermediate. jk-sci.comslideshare.net This intermediate is unstable and undergoes a series of rapid skeletal rearrangements. A researchgate.netCurrent time information in Los Angeles, CA, US.-shift of an adjacent carbon-carbon bond occurs, leading to the formation of a new, more stable carbocation. mychemblog.comjk-sci.com Subsequent loss of a proton from this rearranged carbocation yields the thermodynamically more stable isolongifolene. jk-sci.com This process is often stereospecific, with the migrating group retaining its stereochemistry. jk-sci.com

A variety of acid catalysts have been employed to facilitate this transformation, moving from traditional mineral acids to more environmentally friendly solid acid catalysts.

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

| Bromoacetic Acid | Not specified | Not specified | Not specified | google.com |

| Acetic Acid/Sulfuric Acid in Dioxane | Not specified | Not specified | Not specified (by-products formed) | google.com |

| Montmorillonite Clay K10 | 120°C | >90 | ~100 | google.com |

| Nano-crystalline Sulfated Zirconia | Solvent-free | >90 | 100 | google.comgoogleapis.com |

| Silica (B1680970) Functionalized with Propylsulfonic Acid (SFS) | 180°C, 40 min | Complete | ~100 | researchgate.net |

| H₃PW₁₂O₄₀ Heteropoly Acid | Solvent-free or with solvent | Not specified (only product formed) | 100 | google.com |

The use of solid acid catalysts like montmorillonite clay, sulfated zirconia, and functionalized silica offers significant advantages, including high conversion and selectivity, solvent-free reaction conditions, and easier separation of the catalyst from the product mixture, making the process more eco-friendly. google.comgoogleapis.comresearchgate.net

Ultrasonic Irradiation in Isomerization Processes

The application of ultrasonic irradiation has emerged as a powerful tool in green chemistry to enhance reaction rates and yields. In the context of heterogeneous catalysis, ultrasound can significantly improve the efficiency of solid-catalyzed reactions. The physical effects of acoustic cavitation, such as the formation and collapse of microbubbles, generate localized high temperatures and pressures, and produce high-velocity microjets of liquid. These phenomena can increase the surface area of solid catalysts, improve mass transfer between the liquid and solid phases, and activate the catalyst surface. While specific studies detailing the ultrasonic-assisted isomerization of longifolene to isolongifolene are not extensively documented in the reviewed literature, the principles of sonochemistry suggest potential benefits. The use of a multi-wave ultrasonic generator in the presence of a heterogeneous catalyst has been shown to be an effective strategy for promoting various organic reactions, often leading to better dispersion of the catalyst and a more active surface area. This approach could potentially be applied to the acid-catalyzed isomerization of longifolene, possibly reducing reaction times and improving energy efficiency compared to conventional heating methods.

Solvent-Free Isomerization Methodologies

A significant advancement in the synthesis of isolongifolene has been the development of solvent-free isomerization processes using solid acid catalysts. These methods offer substantial environmental and economic advantages by eliminating the need for volatile and often hazardous organic solvents, simplifying product separation, and allowing for catalyst recycling.

One of the most effective catalysts for this transformation is nano-crystalline sulfated zirconia. This solid superacid demonstrates high activity and selectivity, achieving over 90% conversion of longifolene with approximately 100% selectivity for isolongifolene under solvent-free conditions. The high acidity of sulfated zirconia, attributed to the binding of sulfate groups to zirconium ions, facilitates the isomerization reaction. The porous nature of the catalyst, often prepared via a sol-gel method, allows for efficient diffusion of the reactant and product molecules to and from the active acid sites.

Another promising heterogeneous catalyst is silica functionalized with propylsulfonic acid. This solid acid catalyst has been shown to achieve complete conversion of longifolene to isolongifolene with nearly 100% selectivity in as little as 40 minutes at 180°C under solvent-free conditions. The use of such solid acid catalysts represents a greener and more efficient alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and generate significant chemical waste.

Table 1: Comparison of Catalysts in Solvent-Free Isomerization of Longifolene

| Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Selectivity for Isolongifolene (%) |

| Nano-crystalline Sulfated Zirconia | 175-180 | 60 | >90 | ~100 |

| Silica Functionalized with Propylsulfonic Acid | 180 | 40 | ~100 | ~100 |

Biocatalytic and Microbial Transformation of Isolongifolol and Related Sesquiterpenes

Enzymatic Hydroxylation of Sesquiterpene Precursors

Enzymatic hydroxylation is a key strategy for the functionalization of sesquiterpene skeletons, offering high regio- and stereoselectivity that is often difficult to achieve through traditional chemical methods. mdpi.com This process typically involves the use of microorganisms or isolated enzymes to introduce hydroxyl groups at specific positions on a precursor molecule.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a crucial role in the oxidative metabolism of a wide range of compounds, including terpenes. researchgate.net These enzymes are known for their ability to catalyze the insertion of an oxygen atom from molecular oxygen into an unactivated C-H bond, a chemically challenging reaction. researchgate.net

The fungus Glomerella cingulata (also known by its anamorph name, Colletotrichum gloeosporioides) has been identified as a biocatalyst capable of hydroxylating this compound. wikipedia.org This biotransformation results in the formation of two primary products: (-)-(3R)-3-hydroxy-isolongifolol and (-)-(9R)-9-hydroxy-isolongifolol. While the specific cytochrome P450 enzymes responsible for this transformation in G. cingulata have not been fully characterized, the high regio- and stereoselectivity of the reaction strongly points to the involvement of these enzymes. The UniProt database contains entries for cytochrome P450 enzymes from Colletotrichum gloeosporioides, suggesting the genetic basis for this catalytic activity. uniprot.org

The biotransformation of this compound by Glomerella cingulata showcases the potential of fungal systems for the targeted hydroxylation of complex sesquiterpenes.

**Table 1: Biotransformation of this compound by *Glomerella cingulata***

| Substrate | Biocatalyst | Products |

| This compound | Glomerella cingulata | (-)-(3R)-3-hydroxy-isolongifolol |

| (-)-(9R)-9-hydroxy-isolongifolol |

Stereoselectivity in Microbial Biotransformation

A hallmark of microbial biotransformations is their high degree of stereoselectivity, which is a direct result of the chiral environment of the enzyme's active site. nih.gov The enzymatic cavity enforces a specific orientation of the substrate relative to the reactive oxygen species, leading to the formation of a single or a predominant stereoisomer.

The hydroxylation of this compound by Glomerella cingulata to yield (-)-(3R)-3-hydroxy-isolongifolol and (-)-(9R)-9-hydroxy-isolongifolol is a clear example of this stereochemical control. The introduction of the hydroxyl group at the C-3 and C-9 positions occurs with a defined stereochemistry, highlighting the enzyme's ability to distinguish between different faces of the molecule.

Similarly, studies on the biotransformation of the related sesquiterpene (-)-alloisolongifolene by the fungus Cunninghamella elegans have demonstrated regio- and stereospecific hydroxylation. This process yielded 3α-hydroxyalloisolongifolol and 13-hydroxyalloisolongifolol, further illustrating the precision of fungal hydroxylating enzymes. nih.gov The stereochemical outcome of these reactions is a critical factor in determining the biological activity of the resulting compounds. nih.gov

Engineered Microbial Systems for Terpenoid Precursor Biosynthesis (e.g., Escherichia coli and Mevalonate Pathway)

The biosynthesis of all terpenoids, including sesquiterpenes, originates from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov In most eukaryotes, archaea, and the cytosol of plants, these precursors are produced through the mevalonate (MVA) pathway, starting from acetyl-CoA. Bacteria, on the other hand, typically utilize the methylerythritol phosphate (MEP) pathway.

Escherichia coli, a workhorse of industrial biotechnology, naturally produces IPP and DMAPP via the MEP pathway. However, for the high-level production of terpenoids, the native flux through this pathway is often insufficient. To overcome this limitation, metabolic engineering strategies have been employed to introduce the more efficient eukaryotic MVA pathway into E. coli. dtu.dknih.gov

The heterologous expression of the MVA pathway in E. coli leads to a significant increase in the intracellular pool of farnesyl pyrophosphate (FPP), the universal C15 precursor of all sesquiterpenes. This engineered strain can then serve as a platform for the production of various sesquiterpenes by introducing a specific sesquiterpene synthase. For instance, the production of longifolene, a structurally related tricyclic sesquiterpene, has been successfully demonstrated in an E. coli strain engineered with the MVA pathway and expressing a longifolene synthase. By augmenting the FPP supply, a substantial increase in longifolene titer was achieved, reaching 382 mg/L in a fed-batch fermentation.

This strategy of engineering a microbial host with an efficient precursor supply pathway is a cornerstone for the biocatalytic production of this compound. The introduction of a putative isolongifolene synthase into such an FPP-overproducing E. coli strain would be the next logical step towards its de novo biosynthesis.

**Table 2: Strategies for Enhancing Sesquiterpene Precursor Supply in *E. coli***

| Engineering Strategy | Target | Outcome | Reference |

| Heterologous expression of the mevalonate (MVA) pathway | Increased IPP and DMAPP synthesis | Enhanced pool of farnesyl pyrophosphate (FPP) | dtu.dk |

| Overexpression of FPP synthase | Increased condensation of IPP and DMAPP | Higher FPP availability for sesquiterpene synthase | |

| Fed-batch fermentation | Optimized growth and production conditions | Increased final product titer |

Novel Biocatalytic Strategies for this compound Production

Beyond the use of whole-cell biocatalysts and engineered microbial hosts, several novel biocatalytic strategies are emerging that could be applied to the synthesis of this compound and its derivatives.

One promising approach is the use of cell-free biocatalytic cascades . mdpi.commdpi.com In this strategy, a series of purified enzymes are combined in a single reaction vessel to carry out a multi-step synthesis. This approach offers several advantages over whole-cell systems, including the elimination of competing metabolic pathways, the circumvention of substrate and product transport limitations across the cell membrane, and the ability to operate at higher substrate concentrations. mdpi.com For terpenoid synthesis, a cell-free system could be designed to convert a simple sugar into FPP, which is then cyclized by a sesquiterpene synthase and subsequently hydroxylated by a cytochrome P450 monooxygenase. The challenge of cofactor regeneration in such systems can be addressed by incorporating dedicated cofactor regeneration enzymes.

Enzyme engineering represents another powerful tool for developing novel biocatalytic routes. nih.gov Techniques such as directed evolution and rational design can be used to improve the properties of existing enzymes or to create entirely new catalytic functions. For instance, a sesquiterpene synthase could be engineered to favor the production of isolongifolene over other cyclic products. Similarly, a cytochrome P450 enzyme could be tailored to exhibit higher activity and selectivity for the hydroxylation of this compound at a specific position.

The exploration of these and other innovative biocatalytic methods will undoubtedly pave the way for more efficient and sustainable routes to this compound and other valuable sesquiterpenoids.

Biosynthetic Pathways and Enzymological Characterization of Isolongifolol

Elucidation of the Isolongifolol Biosynthetic Route

The biosynthesis of (-)-Isolongifolol, a C15 sesquiterpene alcohol, begins with the universal five-carbon (C5) precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) mdpi.commdpi.com. These precursors are synthesized via two primary pathways: the mevalonate (MVA) pathway, which is active in the cytoplasm of plants, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids mdpi.comnih.gov.

For sesquiterpene biosynthesis, the MVA pathway is generally considered the primary source of precursors mdpi.commdpi.com. The pathway starts with acetyl-CoA and proceeds through several enzymatic steps to produce IPP and DMAPP. These C5 units are then condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP) mdpi.commdpi.com. FPP is the direct, linear precursor to a vast array of sesquiterpenoids mdpi.comunl.edu.

The biosynthesis of the specific carbon skeleton of this compound is a multi-step process:

Cyclization: The linear FPP molecule is cyclized by a specific terpene synthase, longifolene (B8805489) synthase (LgfS), to form the tricyclic olefin (+)-longifolene unl.edu. This step is a key branching point that commits the FPP precursor to this specific structural family.

Rearrangement: (+)-Longifolene undergoes an acid-catalyzed rearrangement to form its isomer, isolongifolene researchgate.net. While this can be achieved chemically, the precise enzymatic mechanism for this isomerization in vivo is not fully elucidated.

Hydroxylation: The final step is the hydroxylation of the isolongifolene backbone to yield this compound. This oxidation is typically catalyzed by a cytochrome P450 monooxygenase, which introduces a hydroxyl group at a specific position on the molecule researchgate.netsci-hub.se.

| Stage | Precursor(s) | Key Intermediate/Product | General Enzyme Class |

|---|---|---|---|

| Precursor Synthesis | Acetyl-CoA | Farnesyl Pyrophosphate (FPP) | MVA Pathway Enzymes |

| Cyclization | Farnesyl Pyrophosphate (FPP) | (+)-Longifolene | Terpene Synthase (LgfS) |

| Isomerization | (+)-Longifolene | Isolongifolene | Isomerase (Putative) |

| Hydroxylation | Isolongifolene | This compound | Oxidoreductase / Hydroxylase |

Identification and Characterization of Key Biosynthetic Enzymes

The conversion of the universal precursor FPP into the specialized structure of this compound is orchestrated by highly specific enzymes.

Longifolene synthase (LgfS) is the pivotal enzyme that defines the unique carbon skeleton of this family of compounds. It belongs to the terpene synthase (TPS) family of enzymes, which are known for their ability to catalyze complex cyclization and rearrangement cascades mdpi.com. LgfS specifically converts the acyclic FPP into the intricate tricyclic structure of longifolene through a cationic polycyclization reaction mechanism unl.edu. The characterization of LgfS from sources like Pinus contorta has been instrumental in understanding how nature constructs such complex molecular frameworks from a simple linear precursor unl.edu.

The final functionalization step, converting the hydrocarbon isolongifolene to the alcohol this compound, requires an oxidation reaction. This is typically carried out by enzymes from the oxidoreductase class, most commonly cytochrome P450-dependent monooxygenases (CYPs) nih.govnih.gov. These enzymes are responsible for a wide range of oxidative modifications in terpenoid biosynthesis, introducing hydroxyl groups that increase the compound's chemical diversity and biological activity nih.gov. While the specific hydroxylase responsible for this compound biosynthesis in its native plant source has not been definitively identified, studies involving microbial transformation have demonstrated that microorganisms like Cunninghamella elegans can hydroxylate related structures, supporting the role of such enzymes in the pathway researchgate.net.

Metabolic Engineering Strategies for Enhanced Sesquiterpenoid Production

The low abundance of many valuable sesquiterpenoids in their natural sources has driven the development of metabolic engineering strategies to enhance their production in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli nih.govtandfonline.com. These strategies are broadly applicable to the production of this compound. The primary goals are to increase the supply of the FPP precursor and efficiently channel it towards the desired product nih.gov.

Key strategies include:

Upregulation of the MVA Pathway: Overexpression of rate-limiting enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), can significantly boost the production of FPP mdpi.comnih.gov.

Downregulation of Competing Pathways: Metabolic flux can be redirected towards sesquiterpenoid synthesis by reducing the activity of enzymes that pull FPP into other pathways. A common target is squalene synthase (ERG9 in yeast), which directs FPP towards sterol biosynthesis mdpi.comnih.gov.

Enzyme Optimization: Ensuring high-level expression of the terpene synthase (e.g., LgfS) and the subsequent hydroxylase is critical. Codon optimization and the use of strong promoters are common techniques.

| Strategy | Target Gene/Pathway | Organism Example | Objective |

|---|---|---|---|

| Upregulate Precursor Supply | HMGR (tHMG1) | S. cerevisiae | Increase MVA pathway flux to FPP mdpi.comnih.gov. |

| Block Competing Pathways | ERG9 | S. cerevisiae | Prevent FPP diversion to sterol biosynthesis nih.gov. |

| Enhance Final Product Synthesis | Terpene Synthase (TPS) | E. coli / S. cerevisiae | Efficiently convert FPP to target sesquiterpene tandfonline.com. |

| Improve Cofactor Availability | Ammonium Assimilation Pathway | S. cerevisiae | Increase NADPH availability for redox enzymes nih.gov. |

Precursor Supply Optimization in Bioreactor Systems

For large-scale production in bioreactors, optimizing the precursor supply is paramount. The core objective is to maximize the intracellular pool of IPP and DMAPP, and consequently FPP, to feed into the heterologous sesquiterpenoid pathway mdpi.com.

In E. coli, which uses the native MEP pathway, engineering efforts focus on overexpressing rate-limiting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (Idi) tandfonline.comfrontiersin.org. In yeast, the focus is on the MVA pathway. A "push-pull-restrain" strategy can be employed: "pushing" carbon into the pathway by overexpressing early enzymes, "pulling" FPP towards the product with a highly active terpene synthase, and "restraining" competing pathways acs.org.

Furthermore, combining a robust metabolic engineering strategy with optimized fermentation technology, such as fed-batch or continuous fermentation processes, is crucial for achieving high titers and productivity of the target sesquiterpenoid in a bioreactor setting nih.gov.

Chemical Reactivity and Derivatization Strategies of Isolongifolol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality of (-)-Isolongifolol is a key site for oxidative derivatization, allowing for the introduction of new functional groups and the modulation of the molecule's chemical properties.

Formation of Oxo-Derivatives

The oxidation of the primary hydroxyl group in this compound yields the corresponding ketone, known as isolongifolanone. This transformation is a fundamental step in the synthesis of various derivatives and is typically achieved using standard oxidizing agents. While specific studies detailing the oxidation of this compound itself are not extensively documented in readily available literature, the conversion of its precursors and related structures to isolongifolanone is well-established. For instance, methods for synthesizing isolongifolanone often start from longifolene (B8805489), which is first isomerized to isolongifolene and then oxidized.

Common methods applicable for this type of alcohol-to-ketone oxidation include the use of chromium-based reagents. The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a classic and potent method for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. researchgate.netbohrium.com Given that this compound is a primary alcohol, under controlled, anhydrous conditions, the reaction could potentially be stopped at the aldehyde stage, but formation of the corresponding ketone, isolongifolanone, is a more common transformation for related structures in the fragrance industry. Other oxidation methods reported for the synthesis of isolongifolanone from related precursors include the use of sodium dichromate in acetic acid or hydrogen peroxide in the presence of formic acid. oaepublish.com

| Oxidizing Agent | Product | Reaction Conditions | Notes |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Isolongifolanone | Typically performed at 0-25°C. | A strong oxidizing agent for primary and secondary alcohols. researchgate.netbohrium.comwikipedia.org |

| Sodium Dichromate/Acetic Acid | Isolongifolanone | - | Used for the oxidation of related precursors to provide a mixture of saturated and unsaturated ketones. oaepublish.com |

| Hydrogen Peroxide/Formic Acid | Isolongifolanone | - | A method used in the preparation of isolongifolanone from isolongifolene. oaepublish.com |

Regioselective Oxidation Studies

Regioselective oxidation of the this compound skeleton has been successfully achieved through biotransformation, utilizing microorganisms to introduce hydroxyl groups at specific, non-activated positions of the methanoazulene framework. These studies highlight the potential of biocatalysis to achieve selective functionalization that would be challenging with conventional chemical methods.

For example, the plant pathogenic fungus Glomerella cingulata has been shown to hydroxylate this compound at two distinct positions, yielding (-)-(3R)-3-hydroxy-isolongifolol and (-)-(9R)-9-hydroxy-isolongifolol. nih.gov Similarly, biotransformation studies with Fusarium lini have also been reported to modify the this compound structure, demonstrating the utility of different microbial systems for generating novel, selectively oxidized analogs. oaepublish.comresearchgate.net These enzymatic hydroxylations provide access to derivatives that can be further modified, expanding the chemical diversity of compounds derived from this compound.

| Biocatalyst | Substrate | Product(s) | Reaction Type |

|---|---|---|---|

| Glomerella cingulata | This compound | (-)-(3R)-3-hydroxy-isolongifolol and (-)-(9R)-9-hydroxy-isolongifolol | Regioselective Hydroxylation |

| Fusarium lini | This compound | Hydroxylated derivatives | Regioselective Hydroxylation |

Reduction Reactions of Isolongifolol

Reduction reactions concerning this compound primarily involve the conversion of its oxidized derivative, isolongifolanone, back to an alcohol. The primary alcohol of this compound itself is already in a reduced state and is not susceptible to further reduction without cleavage of the carbon skeleton.

The reduction of the ketone functionality in isolongifolanone can be readily accomplished using complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing ketones and aldehydes to their corresponding alcohols. mdpi.comresearchgate.net The treatment of isolongifolanone with LiAlH₄ would be expected to yield a mixture of stereoisomeric alcohols, including this compound, depending on the stereochemical outcome of the hydride attack on the carbonyl group. This reaction provides a route to regenerate the alcohol from the ketone, allowing for the synthesis of stereoisomers or for protecting group strategies where the alcohol is temporarily converted to a ketone.

Substitution Reactions on the Methanoazulene Skeleton

Direct substitution on the saturated tricyclic methanoazulene skeleton of this compound through conventional chemical means is challenging due to the lack of activating functional groups on the carbon framework. However, as detailed in section 6.1.2, biotransformation offers a powerful method for the regioselective hydroxylation of the skeleton. oaepublish.comnih.govresearchgate.net This enzymatic C-H activation is a form of substitution, replacing a hydrogen atom with a hydroxyl group at specific sites on the ring system. These microbially-produced hydroxylated analogs can then serve as handles for further derivatization, allowing for the introduction of other functionalities through standard substitution reactions (e.g., conversion of the new secondary/tertiary alcohol to halides or other leaving groups).

Synthesis of Novel this compound Analogs and Derivatives

The unique tricyclic structure of this compound makes it an attractive scaffold for the development of novel analogs with potential applications in medicinal chemistry and materials science. Derivatization strategies often begin with the oxidation of the hydroxyl group to isolongifolanone, which then serves as a versatile intermediate.

One example is the synthesis of novel heterocyclic derivatives. A quinazoline derivative has been synthesized from isolongifolanone through an aldol condensation reaction. nih.gov The synthesis of nitrogen-containing heterocyclic compounds from natural products like terpenes is a common strategy to explore new biological activities. researchgate.netnih.govnih.gov

Furthermore, derivatives of the related sesquiterpene longifolene have been synthesized and evaluated for their biological activities. For instance, novel tetralone derivatives bearing a 1,2,4-triazole moiety have been synthesized from longifolene and have shown antiproliferative activity against various cancer cell lines. This highlights a strategy where the terpene skeleton is significantly modified to produce compounds with potential therapeutic applications.

Structure-Directed Analog Design

The synthesis of novel this compound analogs is often guided by the principles of structure-directed design, where new molecules are created with a specific biological target or functional property in mind. By incorporating pharmacologically active moieties, such as heterocyclic rings, into the rigid isolongifolol framework, it is possible to generate hybrid molecules with novel biological profiles.

The synthesis of the aforementioned quinazoline nih.gov and 1,2,4-triazole-bearing tetralone derivatives are examples of this approach. In these cases, the terpene scaffold provides a three-dimensional structure that can orient the appended functional groups in a specific way to interact with biological targets. The design of such molecules takes into account the structure-activity relationships of known bioactive compounds containing similar heterocyclic systems, with the aim of creating new chemical entities with improved or novel activities.

Late-Stage Diversification Strategies for Complex Natural Productsresearchgate.net

The derivatization of this compound serves as a practical example of late-stage diversification, a strategy that has gained significant traction in modern drug discovery and chemical biology. helsinki.fi This approach involves the modification of a complex, often biologically active, core structure in the final stages of a synthetic sequence. This allows for the rapid generation of a library of analogues from a common advanced intermediate, thereby efficiently exploring the chemical space around the natural product scaffold. helsinki.fi

The synthesis of a diverse set of 48 derivatives of this compound, including homochiral and diastereomeric alcohols, amines, chlorohydrins, as well as carboxylic and phosphonic acids and their esters, for the purpose of inhibiting human UDP-glucuronosyltransferase (UGT) 2B7, perfectly illustrates this concept. acs.org By starting with the readily available natural product, researchers were able to systematically modify its structure and probe the enzyme's active site. acs.org This led to the discovery of potent and selective inhibitors, with the phenyl-substituted secondary alcohol derivative exhibiting a competitive inhibition constant of 18 nM. acs.org

The ability to introduce a wide range of functional groups onto the this compound framework highlights its utility as a versatile building block for combinatorial chemistry and the development of new therapeutic agents. The steric and electronic properties of the introduced substituents can be fine-tuned to optimize biological activity and selectivity. This late-stage functionalization approach minimizes the need for lengthy de novo syntheses for each new analogue, making it a time- and resource-efficient strategy for lead optimization. helsinki.fi

Investigations into the Biological Activities and Underlying Mechanisms of Isolongifolol

Antimicrobial Efficacy and Mechanistic Insights

The potential of (-)-Isolongifolol as an antimicrobial agent has been inferred primarily from studies on essential oils where it is present as a constituent. Direct investigations into the pure compound's efficacy and mechanisms are limited but provide a foundation for future research.

Antibacterial Activity Against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

Direct studies testing the antibacterial efficacy of purified this compound against specific pathogens are not extensively documented in the available scientific literature. However, its presence in essential oils with demonstrated antibacterial properties suggests it may contribute to this activity.

For instance, this compound has been identified as a major component (7.63%) in the essential oil extracted from the rhizomes of Cyperus rotundus. This essential oil exhibited promising antibacterial activity against Staphylococcus aureus. While this finding is significant, the study did not isolate this compound to determine its individual contribution to the observed effects against S. aureus or its potential activity against other pathogens like Escherichia coli or Bacillus subtilis researchgate.net. The lipophilic nature of sesquiterpenoids like this compound is believed to facilitate their interaction with bacterial cell membranes, which may underlie their potential antibacterial action researchgate.net.

| Compound | Percentage (%) |

|---|---|

| This compound | 7.63 |

| Longiverbenone | 5.61 |

| β-Cadinene | 5.54 |

| Longifolenaldehyde | 5.16 |

Antifungal Activity Spectrum

Based on a comprehensive review of available scientific literature, there are currently no specific studies investigating or reporting on the antifungal activity and spectrum of this compound. Research in this area is required to determine if the compound possesses any efficacy against fungal pathogens.

Cellular Mechanisms of Action: Membrane Disruption and Metabolic Interference

The precise cellular mechanisms of action for this compound have not been elucidated through direct study of the isolated compound. However, mechanistic insights can be inferred from the activities of essential oils in which it is a key component. The antibacterial action of the essential oil from Cyperus rotundus, which contains this compound, is suggested to involve the disruption of the bacterial cell membrane researchgate.net.

It is hypothesized that the lipophilic structure of sesquiterpenoids allows them to penetrate the cell membrane, altering its fluidity and permeability researchgate.net. This disruption can lead to the leakage of vital intracellular components, such as ions, proteins, and nucleic acids, ultimately resulting in the cessation of metabolic processes and bacterial cell death researchgate.net. While these mechanisms, including membrane disruption and subsequent metabolic interference, are plausible for this compound, direct experimental evidence is necessary for confirmation.

Anti-inflammatory and Antioxidant Activity Research

The investigation into the anti-inflammatory and antioxidant properties of this compound is a developing area of research.

In Vitro Antioxidant Assays and Radical Scavenging Properties

There is a notable scarcity of scientific literature detailing the in vitro antioxidant and radical scavenging properties of purified this compound. While studies have been conducted on the structurally related sesquiterpene hydrocarbon, isolongifolene, which demonstrated radical scavenging capabilities, this data cannot be directly attributed to this compound due to differences in their chemical structures, specifically the presence of a primary alcohol group in this compound scialert.netresearchgate.net. Therefore, dedicated studies are needed to quantify the antioxidant potential of this compound through established assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Enzyme Inhibition Studies (e.g., Cyclooxygenase Enzymes)

Cyclooxygenase (COX) enzymes are key targets in anti-inflammatory research. However, a review of the current scientific literature reveals no studies that have specifically investigated the inhibitory effects of this compound on COX-1 or COX-2 enzymes. This represents a significant gap in the understanding of the compound's potential anti-inflammatory mechanisms. Future research focusing on enzyme inhibition assays is required to explore this aspect of its bioactivity.

Enzyme Inhibitory Potential of Isolongifolol and its Metabolites

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes choline-based esters and plays a role in cholinergic function. nih.govnih.gov Selective inhibition of BChE is considered a potential therapeutic strategy, particularly in the context of Alzheimer's disease. nih.govresearchgate.net Extensive research has been conducted to identify and characterize various BChE inhibitors from both natural and synthetic sources. nih.gov However, based on the available scientific literature, there is no specific information regarding the inhibitory activity of this compound or its metabolites against butyrylcholinesterase.

The transformation of terpenes using microorganisms as biocatalysts is a recognized method for producing new compounds, potentially with enhanced biological activity. orientjchem.org This process, known as biotransformation, can introduce functional groups, such as hydroxyl groups, onto a terpenoid skeleton with high specificity, a task that can be challenging to achieve through conventional chemical synthesis. orientjchem.org

This compound has been a subject of such studies. Research has shown that various fungi can hydroxylate bridged sesquiterpenes like this compound in a regio- and stereo-selective manner. orientjchem.org For instance, the fungus Glomerella cingulata has been used as a biocatalyst to transform this compound into new hydroxylated metabolites. This demonstrates the potential of using biocatalysis to generate novel derivatives of this compound, which could then be screened for various biological activities.

Table 1: Microbial Transformation of this compound and Related Sesquiterpenes

| Substrate | Biocatalyst (Fungus) | Key Transformation | Resulting Product(s) |

|---|---|---|---|

| This compound | Glomerella cingulata | Hydroxylation | Hydroxylated metabolites |

Computational Chemistry and Molecular Modeling Studies of Isolongifolol

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions. nih.govdntb.gov.ua

A hypothetical molecular docking study of (-)-Isolongifolol would begin with the selection of a relevant protein target. Given the known biological activities of other sesquiterpenoids, a potential target could be an enzyme involved in inflammatory pathways, such as cyclooxygenase (COX), or a protein target implicated in cancer. The process involves preparing the three-dimensional structures of both this compound and the target protein. The docking simulation is then performed, where algorithms systematically sample different positions and orientations of the ligand within the protein's binding site. nih.gov

The results are evaluated using a scoring function, which estimates the binding energy (often in kcal/mol), with lower values indicating a more favorable interaction. mdpi.com Analysis of the best-scoring pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the protein. mdpi.com For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while its rigid carbocyclic framework could engage in extensive hydrophobic interactions.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | Tyr255, Leu112, Val349 |

| Hydrogen Bonds | 1 | Ser351 (with -OH group) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.netmultidisciplinaryjournals.com These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior in chemical reactions. ktu.lt

For this compound, DFT calculations can be used to determine its optimized three-dimensional geometry and to calculate fundamental electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability. multidisciplinaryjournals.com

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Dipole Moment | 1.8 D | Measure of molecular polarity |

| Global Hardness | 3.85 eV | Resistance to change in electron distribution |

Note: The values in this table are illustrative, based on typical DFT calculations for similar organic molecules.

Conformational Analysis and Stereochemical Influences

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. cwu.edu For a molecule with a complex, rigid structure like this compound, understanding its conformational preferences is essential, as the three-dimensional shape dictates how it interacts with biological macromolecules. cwu.edu The specific stereochemistry of its multiple chiral centers exerts a profound influence on the molecule's stable conformations.

Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the potential energy surface of this compound. cwu.edu A conformational search can identify low-energy, stable conformers. cwu.edumdpi.com The results would likely show that due to its bridged, tricyclic ring system, this compound has limited conformational flexibility compared to more linear molecules. However, even minor variations in the orientation of substituents, like the hydroxymethyl group, could lead to distinct conformers with different energies and surface properties.

The stereochemical configuration is fixed in this compound, meaning its mirror image (enantiomer) would have identical physical properties but could exhibit vastly different biological activity due to the chiral nature of biological receptors. Computational analysis helps rationalize how this specific 3D arrangement is recognized by a chiral binding pocket.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Global Minimum | 0.00 |

| B | Rotation of -CH₂OH group | +0.85 |

Note: This data is for illustrative purposes to show how different conformers would be compared energetically.

In Silico Prediction of Biological Activity

In silico methods are computational approaches used to predict the biological activities and physicochemical properties of molecules before they are synthesized or tested experimentally. mdpi.com These methods include Quantitative Structure-Activity Relationship (QSAR) modeling and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govmdpi.com

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.com While a full QSAR study requires a dataset of related molecules, the molecular descriptors for this compound (such as its logP, polar surface area, and molecular weight) can be calculated and used to predict its activity based on existing models for similar compounds.

ADMET prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Various computational models and rules, such as Lipinski's Rule of Five, can be applied to this compound to assess its drug-likeness. These predictions provide an early indication of whether the compound has the potential to be developed into an orally available drug. scienceopen.com

Table 4: Predicted Physicochemical and ADMET Properties for this compound

| Property / Rule | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | 222.37 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water) | 3.5 - 4.0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High (Predicted) | Potential for good oral absorption |

Note: Predictions are based on the known structure of this compound and common computational models.

Future Directions and Emerging Research Paradigms for Isolongifolol

Integration of Artificial Intelligence in Synthesis Design and Optimization

The synthesis of complex natural products like (-)-Isolongifolol is a significant challenge in organic chemistry. chemeo.com The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this field by offering powerful tools for synthesis design and optimization. mdpi.comvurup.skgoogle.com

Furthermore, machine learning models can be trained on existing reaction data to predict the outcomes of key synthetic steps under various conditions. researchgate.net This predictive capability can minimize trial-and-error experimentation, saving time and resources. vurup.sk For instance, an ML model could be developed to predict the efficiency of different catalysts or reaction conditions for a crucial cyclization step in a proposed synthesis of this compound or its derivatives. The application of AI can also extend to the optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, to maximize the yield and purity of the final product. nist.gov

The future of this compound synthesis will likely involve a synergistic approach, combining the creativity and expertise of chemists with the computational power of AI to design and execute more efficient and innovative synthetic routes. This will not only facilitate the production of this compound for further research but also open doors to the synthesis of novel analogs with potentially enhanced biological activities.

Table 1: Potential Applications of AI in this compound Synthesis

| AI Application | Description | Potential Impact on this compound Research |

| Retrosynthetic Analysis | AI algorithms propose novel synthetic routes by deconstructing the target molecule. | Discovery of more efficient and cost-effective total syntheses of this compound. |

| Reaction Outcome Prediction | Machine learning models predict the success and yield of chemical reactions. | Reduced reliance on empirical experimentation and faster optimization of synthetic steps. |

| Optimization of Reaction Conditions | AI tools identify the optimal parameters (temperature, solvent, etc.) for a given reaction. | Increased yields and purity of this compound and its derivatives. |

| Novel Analog Design | Generative models propose new molecular structures based on the this compound scaffold. | Accelerated discovery of new compounds with potentially valuable biological properties. |

Exploration of Novel Biocatalytic Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of novel biocatalytic systems, including enzymes and whole-cell microorganisms, presents a promising avenue for the synthesis and modification of this compound.

Microbial transformation has already been shown to be a viable method for producing derivatives of this compound. For example, the plant pathogenic fungus Glomerella cingulata has been used as a biocatalyst to convert this compound into hydroxylated analogs, specifically (-)-(3R)-3-hydroxy-isolongifolol and (-)-(9R)-9-hydroxy-isolongifolol. This demonstrates the potential of using fungi to introduce functional groups at specific positions on the this compound scaffold with high regio- and stereoselectivity.

Future research could focus on screening a wider range of microorganisms, including bacteria, fungi, and yeasts, for their ability to transform this compound. This could lead to the discovery of novel biocatalysts capable of performing a variety of chemical modifications, such as oxidations, reductions, and glycosylations. The resulting derivatives could possess unique biological activities worthy of further investigation.

Furthermore, the identification and characterization of the specific enzymes responsible for these transformations, such as cytochrome P450 monooxygenases, would enable the development of in vitro biocatalytic systems. These systems, utilizing isolated enzymes, can offer greater control over the reaction and simplify product purification. Enzyme engineering techniques, such as directed evolution, could then be employed to improve the efficiency, stability, and substrate specificity of these biocatalysts for the targeted synthesis of desired this compound derivatives.

Table 2: Examples of Biocatalytic Transformations of Sesquiterpenoids

| Biocatalyst | Substrate | Product(s) | Reference |

| Glomerella cingulata | This compound | (-)-(3R)-3-hydroxy-isolongifolol, (-)-(9R)-9-hydroxy-isolongifolol | Not available in search results |

Development of Advanced Derivatization Strategies for Targeted Research Probes

The development of advanced derivatization strategies is crucial for transforming this compound into targeted research probes. These probes are essential tools for elucidating the biological mechanisms of action and identifying the molecular targets of this compound and its analogs.

One powerful and versatile strategy for derivatization is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, selective, and biocompatible, making it ideal for attaching various functional moieties to the this compound scaffold. nist.gov To utilize this approach, a derivative of this compound bearing either an azide or an alkyne functional group would first need to be synthesized. This functionalized this compound could then be "clicked" with a wide range of molecules, such as fluorescent dyes, biotin tags, or affinity labels.

For example, a fluorescently labeled this compound probe could be used in cellular imaging studies to visualize its subcellular localization and interaction with specific organelles or proteins. A biotinylated derivative could be employed in affinity chromatography experiments to isolate and identify its binding partners from cell lysates.

Another emerging area is the use of genetically encodable click reactions, which allow for the site-specific labeling of molecules within living cells. researchgate.net This technology could potentially be adapted to study the interactions of this compound in a more native biological context.

The design and synthesis of such research probes will be instrumental in advancing our understanding of the pharmacology of this compound and could ultimately lead to the development of new therapeutic agents.

Expanding Understanding of Chemical Ecology and Biosynthetic Regulation

While the chemical synthesis and biological activities of this compound have been a focus of research, its role in chemical ecology and the regulation of its biosynthesis remain largely unexplored. Understanding the natural context in which this sesquiterpenoid is produced can provide valuable insights into its function and potential applications.

Future research should aim to identify the organisms that naturally produce this compound and investigate its ecological role. For instance, it may function as a defense compound against herbivores or pathogens, or it could act as a signaling molecule in plant-microbe interactions. The PubChem database indicates that the related compound, longifolol, has been reported in Persicaria hydropiperoides, Persicaria minor, and Piper nigrum, suggesting that these or related species could be a starting point for investigating the natural sources of this compound. nist.gov

Elucidating the biosynthetic pathway of this compound is another critical area of future research. This would involve identifying the genes and enzymes responsible for its synthesis from primary metabolites. The biosynthesis of sesquiterpenes typically proceeds from farnesyl pyrophosphate (FPP), and the specific terpene synthases involved determine the final structure of the molecule. Identifying the specific synthase responsible for the unique carbon skeleton of this compound would be a significant breakthrough.

Furthermore, understanding the regulatory mechanisms that control the expression of these biosynthetic genes is essential. This includes investigating the role of transcription factors, plant hormones, and environmental cues in modulating the production of this compound. researchgate.net A deeper understanding of the biosynthesis and its regulation could enable the metabolic engineering of plants or microorganisms to produce this compound in higher quantities.

Methodological Advancements in Analytical Detection and Characterization

The accurate detection and characterization of this compound and its derivatives are fundamental to all aspects of its research, from synthesis to biological studies. Methodological advancements in analytical chemistry can provide more sensitive, selective, and comprehensive tools for this purpose.

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are well-established techniques for the analysis of volatile compounds like sesquiterpenes and have been used for this compound. nist.govnih.govsphinxsai.com Future advancements could involve the use of two-dimensional GC (GCxGC) for enhanced separation of complex mixtures, which would be particularly useful for analyzing extracts from natural sources or the products of biocatalytic transformations.

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of less volatile sesquiterpenoids and their derivatives. researchgate.net Coupling HPLC with advanced detection methods, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), can provide detailed structural information and facilitate the identification of novel derivatives. scielo.br The development of chiral stationary phases for HPLC can also improve the separation of enantiomers and diastereomers of this compound and its analogs. rotachrom.com

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. nih.gov Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and pure shift NMR, can help to unambiguously determine the complex three-dimensional structure of this compound derivatives. d-nb.info

The development and application of these advanced analytical methods will be crucial for accelerating research on this compound, enabling the rapid identification of new derivatives, the elucidation of their structures, and the sensitive quantification of these compounds in various matrices.

Q & A